DNA Dissociation Kinetics: Chromomycin A3 Exhibits Slower Off-Rate from Duplex DNA than Mithramycin A
In a direct head-to-head NMR study of drug binding to the self-complementary duplex d(ATGCAT)₂, mithramycin A exhibited measurable chemical exchange cross-peaks between free and bound states, yielding an estimated off-rate constant (k_off) of 0.4 s⁻¹. In contrast, chromomycin A3 binding to the identical DNA sequence was in slow chemical exchange on the NMR timescale, indicating a substantially longer target residence time [1]. The slower off-rate of chromomycin A3 is attributed to the acetyl and methoxy substituents on its A, B, and E pyranose rings, which reduce ligand flexibility and stabilize the bound conformation [2].
| Evidence Dimension | DNA dissociation rate (k_off) from d(ATGCAT)₂ duplex |
|---|---|
| Target Compound Data | Slow chemical exchange on NMR timescale; k_off too slow to quantify by exchange cross-peak analysis |
| Comparator Or Baseline | Mithramycin A: k_off = 0.4 s⁻¹, determined from NOESY exchange cross-peak intensities |
| Quantified Difference | Qualitative but definitive: chromomycin A3 in slow exchange vs mithramycin A in intermediate exchange (≥10-fold slower dissociation inferred from NMR regime boundary) |
| Conditions | d(ATGCAT)₂ duplex, 2:1 drug:duplex stoichiometry, presence of Mg²⁺, ¹H NMR at 25°C, pH ~7 |
Why This Matters
Target residence time is a critical determinant of sustained transcriptional inhibition; researchers selecting a GC-selective DNA binder for experiments requiring prolonged target engagement should prioritize chromomycin A3 over mithramycin A based on this kinetic distinction.
- [1] Banville DL, Keniry MA, Kam M, Shafer RH. NMR investigation of mithramycin A binding to d(ATGCAT)₂: a comparative study with chromomycin A3. Biochemistry. 1990;29(39):9294-9304. doi:10.1021/bi00491a027 View Source
- [2] Chakrabarti S, Bhattacharyya B, Dasgupta D. Interaction of mithramycin and chromomycin A3 with d(TAGCTAGCTA)₂: role of sugars in antibiotic-DNA recognition. J Phys Chem B. 2002;106:6947-6953. doi:10.1021/jp025563i View Source
